molecular formula C18H20ClNO4S2 B2505675 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448059-12-8

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2505675
CAS No.: 1448059-12-8
M. Wt: 413.93
InChI Key: OKADZEACLXGZCM-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring is formed through cyclization reactions.

    Sulfonylation: The introduction of sulfonyl groups is achieved by reacting the pyrrolidine derivative with sulfonyl chlorides under basic conditions. For instance, 3-chloro-2-methylbenzenesulfonyl chloride and phenylsulfonyl chloride can be used.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

  • 1-((3-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
  • 1-((2-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((methylsulfonyl)methyl)pyrrolidine

Uniqueness: 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the specific combination of substituents on the pyrrolidine ring

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S2/c1-14-17(19)10-5-11-18(14)26(23,24)20-12-6-7-15(20)13-25(21,22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKADZEACLXGZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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